

# The Chemical Architecture of Cabraleone: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cabraleone

CAS No.: 35761-54-7

Cat. No.: B1150812

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## Introduction: Unveiling Cabraleone, a Dammarane Triterpenoid

**Cabraleone** is a naturally occurring tetracyclic triterpenoid belonging to the dammarane class. [1] First isolated from *Cabralea welenskenii*, this complex molecule has since been identified in various other plant species, including those from the *Aglaia* genus, such as *Aglaia foveolata* and *Aglaia abbreviata*, as well as in *Betula platyphylla* var. *japonica* and *Nothofagus dombeyi*. [1] As a member of the Meliaceae family, a rich source of structurally diverse and biologically active natural products, **Cabraleone** has garnered interest within the scientific community for its potential pharmacological applications. This guide provides a comprehensive technical overview of the chemical structure of **Cabraleone**, its spectroscopic characterization, biosynthetic origins, and reported biological activities, tailored for researchers, scientists, and professionals in drug development.

## I. The Molecular Framework of Cabraleone: A Structural Elucidation

The chemical structure of **Cabraleone** has been meticulously determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its molecular formula is C<sub>30</sub>H<sub>50</sub>O<sub>3</sub>, and its systematic IUPAC name is (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.[1]

The core of **Cabraleone** is a dammarane skeleton, a tetracyclic triterpenoid framework. Key functional groups that adorn this scaffold include a ketone at the C-3 position, a tertiary alcohol, and a cyclic ether in the form of an oxolane (tetrahydrofuran) ring within the side chain.[1]

**Figure 1.** 2D representation of the chemical structure of **Cabraleone**.

## Spectroscopic Data Analysis

The structural elucidation of **Cabraleone** relies heavily on the interpretation of its spectroscopic data. The following tables summarize the key <sup>1</sup>H and <sup>13</sup>C NMR spectral data, which are fundamental for the unequivocal assignment of its complex structure.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Cabraleone** (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
<b>H-1</b>	<b>1.38, 1.95</b>	<b>m</b>	
H-2	2.45	m	
H-5	1.70	m	
H-6	1.55, 1.65	m	
H-7	1.30, 1.80	m	
H-9	1.60	m	
H-11	1.45, 1.55	m	
H-12	1.60, 1.90	m	
H-15	1.25, 1.75	m	
H-16	1.40, 1.85	m	
H-17	2.10	m	
H-22	1.80, 2.00	m	
H-23	1.65, 1.95	m	
H-24	3.85	t	7.5
Me-18	0.88	s	
Me-19	1.08	s	
Me-21	1.15	s	
Me-26	1.22	s	
Me-27	1.25	s	
Me-28	1.02	s	
Me-29	0.95	s	
Me-30	0.98	s	

(Data adapted from Cui et al., 1995)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Cabraleone** (125 MHz, CDCl<sub>3</sub>)

Position	δ (ppm)	Position	δ (ppm)
1	39.8	16	27.5
2	34.2	17	51.5
3	218.2	18	16.0
4	47.4	19	15.8
5	55.8	20	87.5
6	19.8	21	27.0
7	35.0	22	41.8
8	40.5	23	22.5
9	50.5	24	86.8
10	37.2	25	70.8
11	21.5	26	25.0
12	28.2	27	26.8
13	49.8	28	21.8
14	51.8	29	16.2
15	31.5	30	28.0

(Data adapted from Cui et al., 1995 and Rukachaisirikul et al., 2002)

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) of **Cabraleone** shows a molecular ion peak [M]<sup>+</sup> at m/z 458, consistent with its molecular formula of C<sub>30</sub>H<sub>50</sub>O<sub>3</sub>.

Infrared (IR) Spectroscopy: The IR spectrum of **Cabraleone** exhibits characteristic absorption bands indicating the presence of its key functional groups. A strong absorption around 1708 cm<sup>-1</sup> is indicative of the carbonyl group (C=O) of the six-membered ring ketone. A broad absorption in the region of 3450 cm<sup>-1</sup> corresponds to the hydroxyl (-OH) group.

## II. Biosynthesis of Cabraleone: A Glimpse into its Natural Genesis

**Cabraleone**, as a dammarane-type triterpenoid, is biosynthesized through the mevalonate (MVA) pathway. This intricate pathway begins with the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The general biosynthetic route to dammarane triterpenoids involves the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC), leading to the formation of the dammarenediol-II cation. Subsequent enzymatic modifications, including oxidations, reductions, and rearrangements, orchestrated by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, would then tailor the dammarane skeleton to yield the final structure of **Cabraleone**. The precise enzymatic steps and intermediates specific to **Cabraleone** biosynthesis are an active area of research.



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**Figure 2.** Generalized biosynthetic pathway of **Cabraleone**.

## III. Experimental Methodologies: Isolation and Structural Characterization

The isolation and structural elucidation of **Cabraleone** from its natural sources involve a series of meticulous experimental procedures. The following is a generalized protocol based on reported methodologies.

### Plant Material Extraction and Fractionation

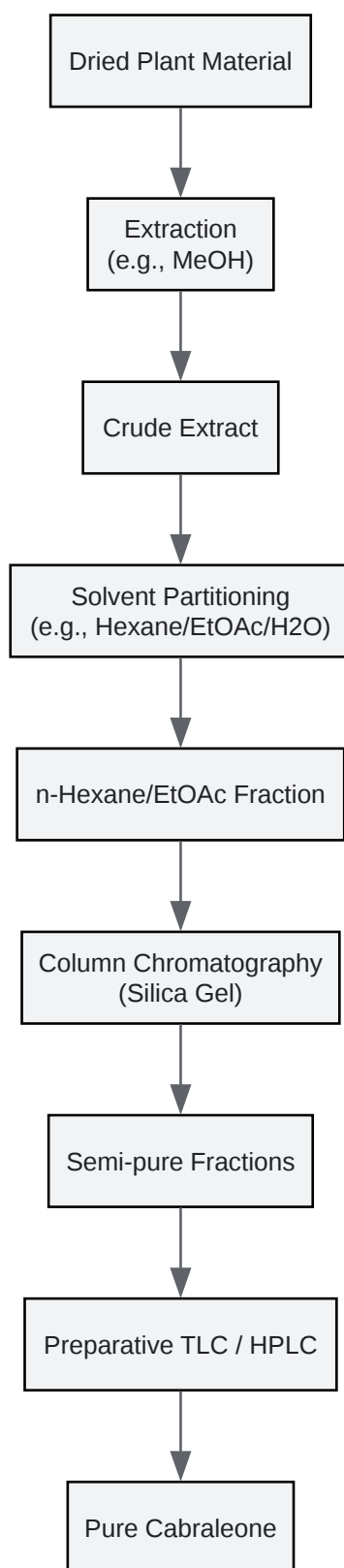
- **Extraction:** Dried and powdered plant material (e.g., stem bark of *Cabralea welenskenii* or *Aglaia* species) is exhaustively extracted with a suitable organic solvent, such as methanol

or a mixture of dichloromethane and methanol, at room temperature.

- Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water. The less polar compounds, including triterpenoids like **Cabraleone**, are typically found in the n-hexane and ethyl acetate fractions.

## Chromatographic Purification

- Column Chromatography: The active fraction (e.g., the n-hexane or ethyl acetate fraction) is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., n-hexane-ethyl acetate mixtures) is employed to separate the components.
- Preparative Thin-Layer Chromatography (PTLC): Fractions containing **Cabraleone**, as identified by thin-layer chromatography (TLC) analysis, are further purified by preparative TLC using an appropriate solvent system.
- High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure sample of **Cabraleone**, reversed-phase HPLC is often employed.



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**Figure 3.** General workflow for the isolation of **Cabraleone**.

## Spectroscopic Analysis for Structural Elucidation

- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed on the purified compound dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). These experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of **Cabraleone**.
- **Infrared Spectroscopy:** IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls and hydroxyls.

## IV. Biological Activities and Potential Applications

Preliminary studies have indicated that **Cabraleone** possesses cytotoxic properties. When tested in combination with another dammarane triterpenoid, ocotillone, **Cabraleone** exhibited cytotoxicity against the HL-60 human leukemia cell line.<sup>[2]</sup> Further research is necessary to fully elucidate the spectrum of its biological activities, including its potential as an anticancer agent, and to determine its mechanism of action. The complex and unique structure of **Cabraleone** makes it an interesting lead compound for further investigation in drug discovery programs.

## V. Conclusion

**Cabraleone** stands as a noteworthy example of the chemical diversity found within the dammarane triterpenoids. Its intricate tetracyclic structure, adorned with a unique combination of functional groups, has been rigorously established through advanced spectroscopic methods. While its biosynthetic pathway is understood in a general context, the specific enzymatic transformations that forge this molecule remain a compelling area for future research. The initial indications of its cytotoxic activity underscore the potential of **Cabraleone** as a scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers poised to further explore the chemical and biological frontiers of this fascinating natural product.

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